molecular formula C10H6INO B2511997 6-Iodoquinoline-2-carbaldehyde CAS No. 904885-95-6

6-Iodoquinoline-2-carbaldehyde

Cat. No.: B2511997
CAS No.: 904885-95-6
M. Wt: 283.068
InChI Key: TUMMDOHVBJTCNG-UHFFFAOYSA-N
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Description

6-Iodoquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. It is characterized by the presence of an iodine atom at the 6th position and an aldehyde group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Iodoquinoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of quinoline-2-carbaldehyde. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 6th position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or amines in the presence of a base.

    Condensation Reactions: Reagents such as primary amines or hydrazines under acidic or basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include azidoquinoline derivatives or aminoquinoline derivatives.

    Condensation Reactions: Products include Schiff bases or hydrazones.

    Oxidation and Reduction Reactions: Products include quinoline-2-carboxylic acid or quinoline-2-methanol.

Mechanism of Action

The mechanism of action of 6-iodoquinoline-2-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde group can react with amino groups in proteins or nucleic acids, leading to the formation of Schiff bases or other adducts. This reactivity can be exploited in the design of probes or inhibitors targeting specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carbaldehyde: Lacks the iodine atom at the 6th position.

    6-Bromoquinoline-2-carbaldehyde: Contains a bromine atom instead of iodine at the 6th position.

    6-Chloroquinoline-2-carbaldehyde: Contains a chlorine atom instead of iodine at the 6th position.

Uniqueness

6-Iodoquinoline-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific substitution reactions and influence the compound’s electronic properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

6-iodoquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMMDOHVBJTCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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